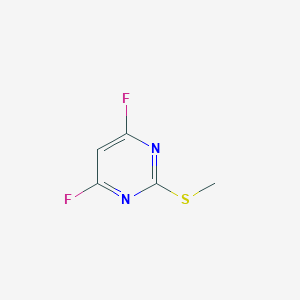

4,6-Difluoro-2-(methylthio)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-difluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOCBKCIRMJSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560632 | |

| Record name | 4,6-Difluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122815-08-1 | |

| Record name | 4,6-Difluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 4,6 Difluoro 2 Methylthio Pyrimidine and Analogous Structures

Synthetic Access to Related Difluoropyrimidine Scaffolds

The creation of difluoropyrimidine structures often relies on late-stage fluorination of more readily accessible chlorinated precursors. This approach is generally preferred over methods that carry fluorine atoms through the entire synthetic sequence.

Construction of Difluorinated Pyrimidine (B1678525) Cores

The primary industrial method for introducing fluorine atoms into aromatic and heteroaromatic rings is the Halogen Exchange (Halex) reaction. wikipedia.orgacsgcipr.org This process is a type of nucleophilic aromatic substitution where chloride atoms on an electron-deficient ring, such as pyrimidine, are displaced by fluoride ions.

The Halex reaction is typically performed by heating the corresponding chloro- or dichloro-pyrimidine with a fluoride salt at high temperatures. acsgcipr.org Key reagents and conditions for this transformation are summarized below.

| Component | Examples | Role/Function |

| Fluoride Source | Potassium Fluoride (KF), Caesium Fluoride (CsF) | Provides the nucleophilic fluoride ion to displace chloride. acsgcipr.org |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Sulfolane | High-boiling point, polar aprotic solvents that help solubilize the fluoride salt. wikipedia.org |

| Temperature | 150-250 °C | High temperatures are required to overcome the activation energy for C-Cl bond cleavage. wikipedia.org |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) | Often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent. acsgcipr.org |

For the synthesis of 4,6-Difluoro-2-(methylthio)pyrimidine, the direct precursor 4,6-Dichloro-2-(methylthio)pyrimidine is subjected to these conditions, resulting in the sequential or simultaneous replacement of both chlorine atoms with fluorine. Microwave-assisted halogen exchange (MAHE) has also emerged as an energy-efficient alternative to conventional heating for these reactions. google.com

Introduction of Methylthio Substituents into Pyrimidine Ring Systems

The methylthio (-SCH3) group is a common substituent in pyrimidine chemistry and can be introduced at various stages of the synthesis. A prevalent strategy involves incorporating the sulfur atom during the initial ring formation.

One established method starts with the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with thiourea. This reaction forms a 2-thiopyrimidine ring. Subsequent alkylation of the exocyclic sulfur atom with a methylating agent, such as dimethyl sulfate or methyl iodide, yields the desired 2-(methylthio)pyrimidine core. google.com

An alternative approach involves the reaction of an appropriate precursor, like 2-aminobenzothiazole, with bis(methylthio)methylene malononitrile. semanticscholar.org This method constructs the pyrimidine ring with the methylthio group already in place. The methylthio group is valuable synthetically as it can act as a leaving group, allowing for further functionalization at the C2 position via nucleophilic substitution. semanticscholar.orgsemanticscholar.org

Synthetic Strategies for Pyrimidine Intermediates Bearing Halogen and Methylthio Groups

The synthesis of 4,6-Difluoro-2-(methylthio)pyrimidine is highly dependent on the efficient preparation of its chlorinated analog, 4,6-Dichloro-2-(methylthio)pyrimidine, which serves as the key intermediate for the final fluorination step.

Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine Precursors

The conversion of the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring to chloro groups is a critical transformation. The precursor, often referred to by its tautomeric name 2-(methylthio)pyrimidine-4,6-dione, is treated with a potent chlorinating agent.

A widely used reagent for this purpose is phosphorus oxychloride (POCl3). google.com The reaction involves heating the dihydroxy pyrimidine in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. google.com Catalysts such as N,N-dimethylaniline may be added to facilitate the reaction. google.com The reaction proceeds at reflux temperatures, typically between 100-110 °C, to afford the target 4,6-dichloro-2-(methylthio)pyrimidine. google.com

A representative reaction is detailed in the table below, based on the chlorination of an analogous 5-nitro substituted pyrimidine.

| Starting Material | Chlorinating Agent | Catalyst | Temperature | Yield |

| 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | Phosphorus oxychloride (POCl3) | N,N-Dimethylaniline | 100-110 °C (Reflux) | 40-80% google.com |

While phosphorus oxychloride is effective, its hazardous nature has prompted research into alternative chlorinating agents. For the conversion of dihydroxypyrimidines to their corresponding dichloro derivatives, several other reagents can be employed.

Phosphorus Pentachloride (PCl5): Often used in combination with POCl3, PCl5 is a powerful chlorinating agent for converting hydroxyl groups to chlorides. researchgate.net

Triphosgene: As a solid, triphosgene (bis(trichloromethyl) carbonate) is considered a safer and more easily handled alternative to gaseous phosgene or fuming POCl3. google.com It can be used in an inert solvent like dichloroethane with a base such as N,N-diethylaniline to achieve the desired chlorination. google.com

N-Chlorosuccinimide (NCS): While commonly used for chlorination at the electron-rich C5 position of the pyrimidine ring, its application for converting C4/C6 hydroxyl groups is less typical. arkat-usa.org

The choice of chlorinating agent depends on the specific substrate, desired reaction conditions, and scale of the synthesis.

Synthesis of Halogenated and Nitrated Methylthiopyrimidines

A key intermediate in the synthesis of functionalized methylthiopyrimidines is 4,6-dichloro-2-(methylthio)pyrimidine. This compound can be prepared in high yield from thiobarbituric acid. arkat-usa.org The reactivity of the chloro-substituents at the C4 and C6 positions allows for their displacement to introduce other functionalities. arkat-usa.org

A notable example of a combined halogenated and nitrated methylthiopyrimidine is 4,6-dichloro-2-methylthio-5-nitropyrimidine. A documented synthetic route for this compound begins with diethyl malonate and proceeds through a four-step sequence of nitration, cyclization, methylation, and chlorination. google.com

The initial nitration of diethyl malonate is typically achieved using concentrated or fuming nitric acid. google.com The resulting nitro-diethyl malonate then undergoes cyclization with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring. google.com Subsequent methylation of the thiol group is carried out using a methylating agent like dimethyl sulfate. google.com In the final step, the hydroxyl groups at the 4 and 6 positions are converted to chloro groups using a chlorinating agent such as phosphorus oxychloride, often with a catalytic amount of an amine like N,N-dimethylaniline, to yield the desired 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | Diethyl malonate | Concentrated/Fuming Nitric Acid | Nitro-diethyl malonate | Not specified |

| 2 | Nitro-diethyl malonate, Thiourea | Sodium Alkoxide | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Not specified |

| 3 | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl Sulfate | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | Not specified |

| 4 | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | Phosphorus Oxychloride, N,N-dimethylaniline | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 40-80 google.com |

Advanced Fluorination Techniques in Pyrimidine Chemistry

The introduction of fluorine atoms into pyrimidine rings, particularly at a late stage of the synthesis, is a powerful strategy in medicinal chemistry. Late-stage fluorination allows for the modification of complex molecules to fine-tune their biological activity. Difluoromethylation, the introduction of a CHF₂ group, is of particular interest as this group can act as a bioisostere for hydroxyl or thiol groups and can modulate properties such as lipophilicity and metabolic stability.

Late-Stage Difluoromethylation of Heteroaryl Systems

Late-stage difluoromethylation of heteroaryl systems, including pyrimidines, has seen significant advancements through the development of novel reagents and catalytic systems. These methods often involve the generation of a difluoromethyl radical or a related reactive species that can then functionalize the heteroaromatic ring.

Transition metal catalysis has emerged as a powerful tool for the formation of C-CF₂H bonds. Various metals, including copper and palladium, have been employed to catalyze the difluoromethylation of heteroaryl compounds. These reactions often utilize difluoromethylating agents such as (difluoromethyl)trimethylsilane (TMSCF₂H) or other sources of the CF₂H moiety. The transition metal catalyst can facilitate either cross-coupling reactions with pre-functionalized heteroarynes or direct C-H functionalization. While a comprehensive review of all transition metal-catalyzed pyrimidine syntheses is extensive, it is a rapidly evolving field with significant recent advances. dntb.gov.ua

| Catalyst System | Difluoromethylating Agent | Substrate Type | Key Features |

| Copper-based catalysts | TMSCF₂H, CF₂HSO₂Na | Heteroaryl halides/pseudohalides | Good functional group tolerance |

| Palladium-based catalysts | Various CF₂H sources | Heteroaryl halides, boronic acids | Broad substrate scope in cross-coupling reactions |

Radical-mediated approaches offer a complementary strategy for the late-stage difluoromethylation of heteroaromatic compounds. rsc.org These methods typically involve the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the heteroaromatic ring. rsc.org The radical can be generated through various means, including the use of radical initiators or photoredox catalysis. nih.gov

A common precursor for the difluoromethyl radical is sodium difluoromethanesulfinate (CF₂HSO₂Na), often referred to as the Langlois reagent. nih.gov In the presence of an oxidant or under photoredox conditions, this reagent can generate the •CF₂H radical, which can then engage in C-H functionalization of electron-deficient heterocycles like pyrimidines. nih.gov Organic photoredox catalysis, using dyes like rose bengal, has been shown to be effective for the direct C-H difluoromethylation of a range of heterocycles under mild conditions. nih.gov

| Method | Radical Source | Activator | Substrate Scope |

| Oxidative Radical Generation | CF₂HSO₂Na | Peroxides (e.g., TBHP) | Electron-deficient heterocycles |

| Photoredox Catalysis | CF₂HSO₂Na | Organic dyes (e.g., Rose Bengal), light | Broad range of heterocycles, including bioactive molecules nih.gov |

Chemo- and Regioselective Synthesis of Pyrimidine Derivatives

The ability to control the chemo- and regioselectivity in the synthesis of pyrimidine derivatives is crucial for accessing specific isomers and avoiding the formation of complex product mixtures. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, often dictate the regioselectivity of nucleophilic substitution and metallation reactions.

The use of sterically hindered magnesium bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven to be a powerful method for the selective deprotonation (magnesiation) of pyrimidine derivatives. nih.gov This approach allows for the introduction of various electrophiles at specific positions of the pyrimidine ring in a highly regioselective manner. nih.gov For instance, successive magnesiations can be performed to functionalize multiple positions on the pyrimidine core, providing access to highly substituted derivatives that would be difficult to obtain through other methods. nih.govthieme-connect.de This strategy has been applied to the synthesis of pyrimidine-based compounds with potential applications as antiviral and anti-inflammatory agents. nih.gov The choice of the magnesium base and the reaction conditions can be tuned to achieve the desired regioselectivity. thieme-connect.de

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to develop more environmentally benign and sustainable processes. rasayanjournal.co.in Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches aim to mitigate these issues through various strategies.

Key green chemistry techniques employed in pyrimidine synthesis include:

Catalysis: The use of catalysts, including green catalysts, can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. ingentaconnect.combenthamdirect.com

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single pot to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. rasayanjournal.co.inbenthamdirect.com

Solventless Approaches: Conducting reactions in the absence of a solvent or using environmentally friendly solvents like water minimizes the use and disposal of volatile organic compounds. rasayanjournal.co.inbenthamdirect.comeurekaselect.com

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. rasayanjournal.co.inbenthamdirect.com

Use of Ionic Liquids: Ionic liquids can serve as green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. rasayanjournal.co.in

These green methodologies not only offer environmental and economic benefits but also often lead to improved reaction outcomes, such as higher yields and simpler workup procedures. rasayanjournal.co.in

| Green Chemistry Approach | Key Advantages | Examples in Pyrimidine Synthesis |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity rasayanjournal.co.in | Biginelli reaction, Hantzsch-type reactions |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved selectivity rasayanjournal.co.in | Synthesis of various substituted pyrimidones and fused pyrimidines |

| Solvent-Free Reactions | Reduced use of hazardous solvents, simplified workup rasayanjournal.co.in | Grindstone chemistry, reactions under neat conditions |

| Ultrasonic Irradiation | Shorter reaction times, enhanced yields benthamdirect.com | Synthesis of pyrido[2,3-d]pyrimidine derivatives |

| Use of Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, potential for catalyst recycling rasayanjournal.co.in | Synthesis of pyrano[2,3-d]pyrimidines in water |

Chemical Transformations and Reactivity Profiles of 4,6 Difluoro 2 Methylthio Pyrimidine Derivatives

Nucleophilic Substitution Reactions on Halogenated Pyrimidine (B1678525) Scaffolds

The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two electron-withdrawing halogen atoms at the C4 and C6 positions, makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the functionalization of the pyrimidine core.

In dihalogenated pyrimidines, such as the 2,4-dichloro and 4,6-dichloro isomers, nucleophilic substitution typically occurs selectively at the C4 position. This regioselectivity is governed by the electronic distribution within the molecule. Quantum mechanical analyses, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), show that for unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly distributed at the C4 position, making it the most electrophilic site for nucleophilic attack. wuxiapptec.com

However, this inherent selectivity can be modulated or even reversed by other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group (EDG) at the C6 position of a 2,4-dichloropyrimidine can alter the electronic landscape, making the LUMO lobes at C2 and C4 similar in size and leading to C2-selective substitution. wuxiapptec.com In the case of 4,6-dihalo-2-(methylthio)pyrimidine, the methylthio group at C2 acts as a substituent that can influence the reactivity at C4 and C6.

Further complexity arises when the methylthio group is oxidized to a more powerful electron-withdrawing methylsulfonyl group. In the resulting 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the SNAr reactions become highly dependent on the nature of the nucleophile and the reaction conditions, allowing for controlled, selective substitution at different positions. thieme-connect.com For example, anilines and secondary aliphatic amines tend to displace a chloride at the C4/C6 position, whereas deprotonated anilines preferentially displace the sulfone group at the C2 position. thieme-connect.com This demonstrates that a careful choice of reagents can precisely control the functionalization site.

| Nucleophile | Base | Primary Site of Substitution | Leaving Group |

|---|---|---|---|

| Anilines | Weak Base (e.g., K₂CO₃) | C4/C6 | Chloride |

| Secondary Aliphatic Amines | Weak Base | C4/C6 | Chloride |

| Deprotonated Anilines | Strong Base (e.g., NaHMDS) | C2 | Sulfone |

| Primary Aliphatic Amines | Not specified | C2 | Sulfone |

The versatility of the 4,6-dihalo-2-(methylthio)pyrimidine scaffold is significantly enhanced by the ability to transform the 2-methylthio group into a superior leaving group. Oxidation of the sulfide (B99878) to a sulfone (-SO₂CH₃) creates a highly electrophilic C2 position. The methylsulfonyl group is an excellent leaving group, often demonstrating greater reactivity towards nucleophilic displacement than the halogen atoms on the pyrimidine ring. acs.orgnih.gov

Studies on 2-sulfonylpyrimidines confirm their high reactivity in SNAr reactions, particularly with thiol nucleophiles like cysteine. acs.orgnih.gov In direct comparisons, 2-chloro and 2-methylthio pyrimidines were found to be far less reactive or completely unreactive under conditions where 2-sulfonylpyrimidines reacted readily. acs.orgnih.gov This highlights the synthetic utility of the sulfone as an activatable leaving group.

The chemoselectivity of these displacements is remarkable. As noted previously, in substrates like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it is possible to selectively substitute either the C4-chloro group or the C2-sulfonyl group by choosing the appropriate nucleophile and base combination. thieme-connect.com This orthogonal reactivity allows for sequential and site-specific introduction of different functionalities onto the pyrimidine ring, which is a powerful strategy in multi-step synthesis.

| Leaving Group | Relative Reactivity in SNAr | Typical Nucleophiles | Reference |

|---|---|---|---|

| -F | High (activated by ring) | Amines, Alkoxides | epfl.ch |

| -Cl | Moderate to High | Amines, Alkoxides, Thiolates | wuxiapptec.comthieme-connect.com |

| -SMe | Low / Unreactive | N/A (typically not a leaving group) | acs.orgnih.gov |

| -SO₂Me | Very High | Anionic nucleophiles, Amines, Thiolates | thieme-connect.comacs.orgnih.gov |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds, enabling the diversification of aromatic and heteroaromatic cores. sigmaaldrich.com

The functionalization of halogenated pyrimidines via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira is well-established. sigmaaldrich.comrsc.org These methods allow for the introduction of aryl, alkyl, and alkynyl groups at the halogenated positions. For dihalogenated pyrimidines, selectivity can often be achieved. In Suzuki couplings of 2,4-dichloropyridines, for example, unconventional C4-selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands. nih.gov

While these reactions are common for chloro- and bromo-pyrimidines, the use of fluorinated analogues like 4,6-difluoro-2-(methylthio)pyrimidine presents a greater challenge. The strength of the C-F bond makes its oxidative addition to palladium, the first step in the catalytic cycle, more difficult compared to other halogens. The general order of reactivity for halogens in Suzuki couplings is I > Br > OTf >> Cl > F. libretexts.org Consequently, more forcing conditions or specialized catalytic systems are typically required for the cross-coupling of fluoroarenes. Despite this challenge, successful palladium-catalyzed cross-couplings have been reported for other fluorinated heterocycles, suggesting that with the right catalyst and conditions, functionalization of 4,6-difluoropyrimidines is feasible. nih.gov

| Coupling Type | Coupling Partner | Catalyst/Ligand | Position of Coupling |

|---|---|---|---|

| Suzuki | Arylboronic Acids | Pd/IPr | C4 |

| Kumada | Alkyl/Aryl Grignard Reagents | Pd/IPr | C4 |

| Negishi | Organozinc Reagents | Pd/IPr | C4 |

Modifications of the Methylthio Moiety

The 2-methylthio group is not merely a placeholder; it is a versatile functional handle that can be chemically modified to alter the electronic properties and reactivity of the entire molecule.

One of the most important transformations of the 2-methylthio group is its oxidation. The sulfur atom can be oxidized sequentially to a methylsulfinyl group (a sulfoxide) and then to a methylsulfonyl group (a sulfone). researchgate.net This transformation has a profound impact on the reactivity of the C2 position. While the methylthio group is electron-donating by resonance and weakly electron-withdrawing by induction, the methylsulfonyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the attached carbon atom.

A variety of reagents can be used for this oxidation. A common and effective method involves using Oxone (potassium peroxymonosulfate) in an acetone-water solution, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to improve yields and reaction times. tandfonline.com Other oxidants such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA) are also widely employed. organic-chemistry.orggoogle.com The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. nih.govorganic-chemistry.org As discussed in section 3.1.2, the resulting 2-methylsulfonylpyrimidine is highly activated for nucleophilic substitution, making this oxidative step a key strategic move in the synthesis of complex pyrimidine derivatives. acs.orgnih.gov

| Oxidant | Catalyst (if any) | Solvent | Typical Product |

|---|---|---|---|

| Oxone (2.5 equiv) | Tetrabutylammonium bromide (TBAB) | Acetone/Water | 2-(Methylsulfonyl)pyrimidine |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate | Water/Ethyl Acetate | 2-(Methylsulfonyl)pyrimidine |

| m-CPBA | None | CH₂Cl₂ | 2-(Methylsulfonyl)pyrimidine |

Ring System Derivatization and Annulation Reactions

The pyrimidine core of 4,6-difluoro-2-(methylthio)pyrimidine is a versatile platform for the construction of more complex heterocyclic systems through derivatization and annulation reactions. These transformations often leverage the reactivity of the pyrimidine ring itself or functional groups attached to it.

One common strategy involves the transformation of the pyrimidine ring into fused bicyclic or polycyclic systems. For instance, the synthesis of consensus.appbenzothieno[3,2-d]pyrimidine derivatives has been achieved through the condensation of appropriately substituted precursors. researchgate.net While not starting directly from 4,6-difluoro-2-(methylthio)pyrimidine, this illustrates a pathway where the pyrimidine ring is annulated with a thiophene (B33073) ring.

Cyclocondensation reactions represent another important class of derivatization. These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a binucleophile like urea, guanidine, or amidine to construct the pyrimidine ring. researchgate.net Although this describes the formation of the pyrimidine ring itself, similar principles can be applied in post-synthesis modifications where the existing pyrimidine acts as a building block.

The reactivity of related dichlorinated pyrimidines can also provide insights into potential derivatization pathways for the difluoro analogue. For example, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a cyclization step to form the pyrimidine ring, followed by chlorination. google.com This suggests that the core pyrimidine structure can be built upon and further functionalized.

Table 1: Examples of Ring System Derivatization and Annulation Reactions of Pyrimidine Derivatives

| Starting Material Analogue | Reagents | Product Type | Reference |

| Methyl 3-(ethoxymethylene)amino-2-benzothiophene carboxylate | Amines | consensus.appBenzothieno[3,2-d]pyrimidin-4(3H)-ones | researchgate.net |

| 1,3-Bielectrophiles (e.g., 1,3-diketones) | Urea, Guanidines, Amidines | Perfluoroalkyl substituted pyrimidines | researchgate.net |

| Diethyl malonate, Thiourea | Concentrated nitric acid, Sodium alkoxide, Dimethyl sulfate, Phosphorus oxychloride | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | google.com |

Alkylation Strategies on Pyrimidine Nitrogen Atoms

Alkylation of the nitrogen atoms within the pyrimidine ring of 4,6-difluoro-2-(methylthio)pyrimidine is a critical transformation for modifying its electronic and steric properties, which can significantly impact its biological activity. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring.

Studies on related 2-benzylthiopyrimidine derivatives have demonstrated that N-alkylation can be achieved through nucleophilic substitution reactions. researchgate.net In these cases, the pyrimidine nitrogen acts as a nucleophile, attacking an alkyl halide in the presence of a base. The choice of base and solvent can play a crucial role in the efficiency and regioselectivity of the reaction.

For heterocyclic systems with multiple nitrogen atoms, such as purines, regioselective alkylation can be challenging. Direct alkylation of 6-substituted purines with alkyl halides often leads to a mixture of N7 and N9 isomers. nih.gov To overcome this, strategies involving the use of N-trimethylsilylated purines in the presence of a Lewis acid catalyst like SnCl₄ have been developed to achieve direct N7 regioselective tert-alkylation. nih.gov A similar approach could potentially be applied to control the site of alkylation on the 4,6-difluoro-2-(methylthio)pyrimidine ring.

Furthermore, research on the alkylation of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has shown that the reaction with alkyl halides in the presence of sodium hydride can lead to the predominant formation of the 2-alkylated product. researchgate.net This highlights the influence of the heterocyclic system and reaction conditions on the site of alkylation.

Table 2: Alkylation Strategies for Pyrimidine and Related Heterocyclic Systems

| Substrate | Alkylating Agent | Base/Catalyst | Key Finding | Reference |

| 2-Thiopyrimidines | Benzyl halides | Base | Synthesis of N-alkylated-2-thiobenzylpyrimidines | researchgate.net |

| 6-Substituted purines | tert-Alkyl halide | SnCl₄ (with N-trimethylsilylated purine) | N7 direct regioselective tert-alkylation | nih.gov |

| 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Alkyl halides | Sodium Hydride | Predominantly 2-alkylated products | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Fluorinated Methylthiopyrimidines

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,6-Difluoro-2-(methylthio)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its atomic connectivity and chemical environment. While specific experimental data for this exact compound is not widely published, analysis of closely related structures allows for a detailed prediction of its spectral characteristics.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of 4,6-Difluoro-2-(methylthio)pyrimidine, two main signals are expected. The methyl protons of the methylthio group (-SCH₃) would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The single proton on the pyrimidine (B1678525) ring (H-5) is expected to produce a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would likely be in the aromatic region, significantly influenced by the electron-withdrawing fluorine atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SCH₃ | ~2.6 | Singlet | N/A |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4,6-Difluoro-2-(methylthio)pyrimidine, distinct signals are anticipated for each carbon atom. The carbon of the methylthio group is expected at the lower end of the spectrum. The pyrimidine ring carbons will show characteristic shifts, with those bonded to fluorine exhibiting splitting due to C-F coupling. The carbon at position 2, attached to the sulfur, will also have a distinct chemical shift.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SCH₃ | ~14 | Quartet (due to ¹J(C-H)) | ~140 |

| C-5 | ~100-110 | Triplet | ²J(C-F) ≈ 20-30 Hz |

| C-4 / C-6 | ~160-170 | Doublet | ¹J(C-F) ≈ 230-260 Hz |

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR is particularly informative for fluorinated compounds. For 4,6-Difluoro-2-(methylthio)pyrimidine, a single signal is expected for the two equivalent fluorine atoms at positions 4 and 6. This signal would appear as a doublet due to coupling with the H-5 proton. The chemical shift of fluorine is sensitive to the electronic environment, and for this structure, it is predicted to be in a range typical for fluoro-aromatic compounds. nih.gov

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4,6-Difluoro-2-(methylthio)pyrimidine (C₅H₄F₂N₂S), the predicted monoisotopic mass is 162.00633 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Predicted HRMS Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 163.01361 |

| [M+Na]⁺ | 184.99555 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4,6-Difluoro-2-(methylthio)pyrimidine would be expected to show characteristic absorption bands for the C-F, C=N, C=C, and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | C=N and C=C stretching in the pyrimidine ring |

| ~1300-1100 | C-F stretch |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been published for 4,6-Difluoro-2-(methylthio)pyrimidine, a study on the closely related compound, 4,6-Dichloro-2-(methylthio)pyrimidine, reveals a planar pyrimidine ring. researchgate.net It is highly probable that 4,6-Difluoro-2-(methylthio)pyrimidine would also adopt a planar conformation in the solid state, with the methylthio group potentially showing some rotational freedom around the C-S bond. The fluorine atoms would lie in the plane of the pyrimidine ring.

Computational and Theoretical Investigations into the Electronic and Reactivity Landscapes of 4,6 Difluoro 2 Methylthio Pyrimidine

Density Functional Theory (DFT) Applications in Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful quantum chemical tool for investigating the electronic structure and properties of organic molecules, including pyrimidine (B1678525) derivatives. iiste.orgepstem.net For 4,6-Difluoro-2-(methylthio)pyrimidine, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting a range of electronic characteristics. ijcce.ac.irresearchgate.net

These calculations provide insights into the molecule's stability, dipole moment, and thermodynamic properties. researchgate.net Key structural parameters, including bond lengths, bond angles, and dihedral angles, can be accurately determined. For instance, the introduction of fluorine and methylthio groups onto the pyrimidine ring is expected to alter the geometry compared to the parent pyrimidine molecule due to steric and electronic effects. The electron-withdrawing nature of the fluorine atoms and the electron-donating potential of the methylthio group create a unique electronic environment within the ring.

Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the computed structure. africanjournalofbiomedicalresearch.commdpi.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich and electron-poor regions of the molecule. ijcce.ac.ir For 4,6-Difluoro-2-(methylthio)pyrimidine, the MEP would likely show negative potential (electron-rich regions) around the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms. nih.gov

Global reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity and kinetic stability. iiste.orgresearchgate.net These parameters are crucial for understanding how the molecule will behave in chemical reactions.

| Property | Description | Typical Calculated Value/Observation |

|---|---|---|

| Optimized Geometry | Provides bond lengths (Å) and angles (°) of the lowest energy conformation. | C-F bonds ~1.35 Å; C-S bond ~1.77 Å. Ring angles distorted from perfect hexagon due to substituents. |

| Dipole Moment | Measures the overall polarity of the molecule (Debye). | Expected to be significant due to the highly electronegative F atoms and the S atom. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic and electrophilic sites. | Negative potential on N and F atoms; Positive potential on ring and methyl H atoms. nih.gov |

| Global Hardness (η) | Measures resistance to change in electron distribution. | Higher hardness indicates greater stability. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | Influenced by the electron-withdrawing F atoms. |

Quantum Chemical Modeling of Tautomeric Equilibria in Pyrimidine Systems

Tautomerism is a critical phenomenon in heterocyclic chemistry, where isomers interconvert through proton migration. For pyrimidine-based systems, this can significantly influence their chemical reactivity and biological function. chemicalbook.comresearchgate.net Quantum chemical modeling is an indispensable tool for predicting the relative stabilities of different tautomeric forms and understanding the equilibrium between them. wuxiapptec.com

While 4,6-Difluoro-2-(methylthio)pyrimidine itself does not have labile protons on the ring that would lead to common keto-enol or amino-imino tautomerism seen in bases like uracil or cytosine, theoretical models can be applied to its potential protonated or deprotonated species, or to hypothetical hydroxylated analogues. Computational methods, including DFT and higher-level ab initio calculations, are used to determine the relative energies and Gibbs free energies of possible tautomers. nih.gov

Studies on related pyrimidones have shown that the equilibrium can be highly sensitive to the environment, such as the solvent. wuxiapptec.com For instance, the keto form is often more stable in polar solvents due to favorable hydrogen bonding interactions. chemicalbook.com Computational models can account for these solvent effects using approaches like the Polarizable Continuum Model (PCM).

The accuracy of predicting tautomeric equilibria is highly dependent on the chosen theoretical method and basis set. While DFT functionals like B3LYP are widely used, some studies have found that they may incorrectly predict the energetic order of tautomers in certain pyrimidine systems. Functionals with a higher fraction of Hartree-Fock exchange, such as BH-LYP, or more sophisticated methods like SCS-MP2, have sometimes provided more reliable results. nih.gov The choice of a large basis set, such as one of valence triple-zeta quality, is also crucial for an accurate description. nih.gov

| Factor | Computational Approach | Effect on Equilibrium |

|---|---|---|

| Inherent Stability | Calculation of electronic energies of isolated tautomers (gas phase) using DFT or ab initio methods. nih.gov | Determines the intrinsic preference for one tautomer over another. Aromaticity often plays a key role. |

| Solvent Effects | Implicit solvent models (e.g., PCM) or explicit solvent molecules included in the calculation. | Polar solvents can stabilize more polar tautomers (e.g., keto forms) through dipole-dipole interactions and hydrogen bonding. wuxiapptec.com |

| Substituent Effects | Systematic variation of functional groups in the model. | Electron-donating or -withdrawing groups can alter the acidity/basicity of sites involved in proton transfer, shifting the equilibrium. |

| Temperature | Calculation of Gibbs free energies, which includes entropic and thermal contributions. | Can shift the equilibrium towards tautomers that are entropically favored, though electronic energy differences are often dominant. |

Mechanistic Pathways Elucidation of Pyrimidine Reactions

Computational chemistry provides profound insights into the reaction mechanisms of pyrimidine derivatives, allowing for the mapping of potential energy surfaces and the characterization of transition states. For 4,6-Difluoro-2-(methylthio)pyrimidine, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the fluorine atoms act as leaving groups.

DFT calculations are extensively used to model the progress of such reactions. nih.gov The mechanism of SNAr reactions can be either a stepwise process, involving a stable Meisenheimer intermediate, or a concerted process where bond formation and bond cleavage occur simultaneously. nih.gov Theoretical studies can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and calculating their relative energies.

For difluoropyrimidines, the high electronegativity of the fluorine atoms makes the C4 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack. Computational models can predict the regioselectivity of such attacks and the activation energy barriers associated with them. Recent studies have shown that many SNAr reactions exist on a mechanistic continuum between the classic stepwise and concerted pathways, with the exact nature of the transition state being influenced by the nucleophile, the leaving group, and the solvent. nih.gov

For example, a theoretical investigation of the reaction between 4,6-Difluoro-2-(methylthio)pyrimidine and an amine nucleophile would involve:

Geometry Optimization: Calculating the structures of the reactant complex, the transition state(s), any intermediates, and the product complex.

Frequency Calculation: Confirming the nature of the stationary points (transition states have a single imaginary frequency).

These computational studies are crucial for rationalizing experimental outcomes and for designing new synthetic routes. chemistryworld.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Characteristics of Fluorinated Moieties

The fluorine atoms in 4,6-Difluoro-2-(methylthio)pyrimidine play a significant role in mediating intermolecular interactions. Although organic fluorine is known to be a weak hydrogen bond acceptor, these interactions can be crucial in determining the crystal packing, conformation, and interaction with biological targets. mdpi.comresearchgate.net

Computational methods are essential for characterizing these weak interactions. The Atoms in Molecules (AIM) theory, developed by Bader, is used to analyze the electron density topology. The presence of a bond critical point (BCP) between a fluorine atom and a hydrogen atom from a neighboring molecule is a key indicator of a hydrogen bond. rsc.org

Natural Bond Orbital (NBO) analysis is another powerful technique used to study these interactions. nih.gov It can quantify the stabilization energy associated with the delocalization of electrons from a donor orbital (e.g., the lone pair of a hydrogen bond donor) to an acceptor orbital (e.g., an antibonding orbital of the C-F bond).

While C–F···H–X (where X is O or N) hydrogen bonds are generally weak, their cumulative effect can be significant. researchgate.net The strength of these bonds is influenced by the hybridization of the carbon atom attached to the fluorine and the electronic environment. rsc.org In the context of 4,6-Difluoro-2-(methylthio)pyrimidine, the fluorine atoms are attached to sp²-hybridized carbons, which typically makes them weaker hydrogen bond acceptors compared to fluorine on sp³ carbons. rsc.org Computational studies can precisely quantify these subtle differences and their impact on molecular recognition and crystal engineering.

| Method | Information Provided | Key Findings for C-F Bonds |

|---|---|---|

| Atoms in Molecules (AIM) | Identifies bond critical points (BCPs) and characterizes the nature of the interaction based on electron density (ρ) and its Laplacian (∇²ρ). rsc.org | Confirms the existence of weak C–F···H interactions and characterizes them as primarily electrostatic. |

| Natural Bond Orbital (NBO) | Calculates the stabilization energy (E(2)) from donor-acceptor orbital interactions. nih.gov | Quantifies the energy contribution of charge transfer in hydrogen bonds involving fluorine, typically in the range of 3-9 kcal/mol for strong interactions. nih.gov |

| Non-Covalent Interaction (NCI) Plot | Visualizes weak interactions in 3D space based on the reduced density gradient (RDG). rsc.org | Provides a clear visual map of hydrogen bonds, van der Waals interactions, and steric repulsion involving the fluorinated moieties. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Shows a region of negative potential on the fluorine atom, indicating its capacity to act as a hydrogen bond acceptor. researchgate.net |

Charge Transfer and Frontier Orbital Analysis

The electronic behavior and reactivity of 4,6-Difluoro-2-(methylthio)pyrimidine are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.org The energy and spatial distribution of these orbitals are key to understanding charge transfer phenomena, electronic transitions, and chemical reactivity. researchgate.net

Frontier Molecular Orbital Analysis: The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy level is related to the electron affinity. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A small gap suggests the molecule is more polarizable and reactive.

For 4,6-Difluoro-2-(methylthio)pyrimidine, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the methylthio group, which can act as a π-donor, would likely raise the HOMO energy. Computational analysis reveals the precise localization of these orbitals. The HOMO is often localized on the more electron-rich parts of the molecule, such as the methylthio group and the pyrimidine ring, while the LUMO is typically distributed over the electron-deficient pyrimidine ring, particularly the carbon atoms bonded to the fluorine atoms. nih.govwuxibiology.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of charge distribution and intramolecular charge transfer (ICT). researchgate.netresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. scirp.org The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. scirp.org In 4,6-Difluoro-2-(methylthio)pyrimidine, significant NBO interactions would be expected between the lone pairs of the sulfur and nitrogen atoms and the antibonding π* orbitals of the pyrimidine ring, as well as interactions involving the C-F bonds. This analysis helps to rationalize the molecule's stability and electronic structure. researchgate.net

| Parameter | Description | Expected Characteristics for 4,6-Difluoro-2-(methylthio)pyrimidine |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relatively low due to the ring nitrogens and fluorine atoms; raised by the methylthio group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Significantly lowered by the two electron-withdrawing fluorine atoms. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A measure of chemical reactivity. ijcce.ac.ir | Expected to be moderately large, indicating good stability but with reactive sites for nucleophilic attack. |

| NBO Charge Distribution | Atomic charges calculated by the NBO method. | Negative charges on N and F atoms; positive charges on C atoms attached to F. |

| NBO E(2) Stabilization Energy | Energy of hyperconjugative interactions (e.g., LP(S) → π*(ring)). scirp.org | Significant delocalization from sulfur lone pairs to the pyrimidine ring's antibonding orbitals. |

Research Applications of 4,6 Difluoro 2 Methylthio Pyrimidine and Its Derivatives in Applied Chemistry

Utilization in Pharmaceutical Discovery and Development

The inherent biological relevance of the pyrimidine (B1678525) ring, a core component of nucleobases, has established pyrimidine derivatives as a privileged class of compounds in drug discovery. nih.govnih.gov The specific structural features of 4,6-Difluoro-2-(methylthio)pyrimidine make it an attractive starting material for creating complex molecules with therapeutic potential.

Role as Key Intermediate in Drug Synthesis

4,6-Difluoro-2-(methylthio)pyrimidine and its analogs, such as 4,6-dichloro-2-(methylthio)pyrimidine, are pivotal starting materials in multi-step synthetic routes. arkat-usa.org The chlorine or fluorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. arkat-usa.orgmdpi.com This reactivity is fundamental to building more complex molecular architectures.

For instance, the related compound 4,6-dichloro-2-(methylthio)pyrimidine serves as a precursor for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, a complex heterocyclic compound. arkat-usa.org The synthetic pathway involves the displacement of the chloro groups, oxidation of the methylthio group to a more reactive sulfone, and subsequent displacement by a cyanide group. arkat-usa.org This illustrates the utility of such halogenated and methylthiolated pyrimidines as foundational scaffolds in organic synthesis. These intermediates are crucial in the production of Active Pharmaceutical Ingredients (APIs) for various therapeutic areas. aurorium.comnih.gov

Design of Pyrimidine-Based Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pyrimidine-based structures are well-established pharmacophores, particularly in the development of kinase inhibitors for cancer therapy. nih.govekb.eg The pyrimidine ring can act as a scaffold, positioning key functional groups in the correct orientation to interact with the target protein.

Researchers have successfully coupled pyrimidine rings with other moieties, such as sulfonamides, to target enzymes like EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are implicated in breast cancer. nih.gov In one study, a series of 4,6-disubstituted pyrimidine derivatives were synthesized and evaluated as EGFR inhibitors for non-small cell lung cancer (NSCLC). ekb.eg The strategic modification of the pyrimidine core allows for the fine-tuning of the molecule's binding affinity and selectivity, a key aspect in modern drug design.

| Target | Compound Series | Therapeutic Area | Key Finding |

| EGFR/HER2 | Pyrimidine-sulfonamide hybrids | Breast Cancer | Coupling the pyrimidine ring with a sulfonamide core can create dual-activity inhibitors. nih.gov |

| EGFR | 4,6-disubstituted pyrimidines | NSCLC | A 4,6-disubstituted pyrimidine core was used to replace the quinazoline skeleton of a known inhibitor, leading to a compound with potent in vitro and in vivo effects. ekb.eg |

Precursors for Nucleoside Analogs and Antiviral Agents

Nucleoside analogs are a cornerstone of antiviral therapy. nih.govnih.gov These molecules are mimics of natural nucleosides and function by interfering with viral replication. The synthesis of these analogs often involves the modification of the heterocyclic base, the sugar moiety, or both. nih.gov Pyrimidine derivatives are critical precursors for the synthesis of these modified bases.

The introduction of fluorine atoms into the nucleoside structure can significantly enhance its metabolic stability and biological activity. nih.gov For example, fluorinated molecules have greater stability because the C-F bond is stronger than the C-H bond, making them less susceptible to enzymatic degradation. nih.govmdpi.com While direct synthesis from 4,6-Difluoro-2-(methylthio)pyrimidine is not extensively detailed in the provided results, the synthesis of pyrimidine conjugates and C-nucleoside analogues of antiviral drugs like Favipiravir highlights the importance of pyrimidine precursors in creating novel antiviral agents. nih.govresearchgate.net These agents are designed to target viral polymerases, effectively halting the replication of viruses such as influenza. researchgate.net

| Antiviral Target | Precursor Type | Example Analog Class | Mechanism of Action |

| Influenza Virus | Pyrimidine derivatives | C-Nucleoside analogues | Inhibition of viral RNA synthesis by targeting viral polymerase. researchgate.net |

| Herpes Simplex Virus (HSV-1) | Chloropyrimidines | Pyrimidine conjugates | Blocking of metabolic pathways essential for viral replication. nih.gov |

| Various RNA Viruses | Modified Nucleosides | 4′-substituted nucleosides | Inhibition of viral RNA-dependent RNA polymerase. mdpi.com |

Contribution to Anticancer Agent Development

The pyrimidine scaffold is frequently found in molecules developed as anticancer agents. nih.govmdpi.com Derivatives of 4,6-Difluoro-2-(methylthio)pyrimidine can be elaborated into compounds that exhibit potent antiproliferative activity against various cancer cell lines.

One strategy involves designing pyrimidine analogues as colchicine binding site inhibitors, which interfere with tubulin polymerization and disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov A study detailed the synthesis of novel 4,6-pyrimidine analogues that demonstrated potent activities against several human cancer cell lines, with IC50 values in the nanomolar range. nih.gov Another approach involves creating hybrid molecules, such as pyridine-thiazole hybrids containing a pyrimidine fragment, which have shown both cytostatic and cytotoxic properties against a wide range of cancer cell lines. mdpi.com

| Cancer Cell Line | Compound Type | IC50 / Activity | Reference |

| A549 (Lung) | 4,6-pyrimidine analogue (17j) | 1.1 nM | nih.gov |

| HCT116 (Colon) | 4,6-pyrimidine analogue (17j) | 1.2 nM | nih.gov |

| MCF-7 (Breast) | 4,6-pyrimidine analogue (17j) | 4.4 nM | nih.gov |

| NCI-H460 (Lung) | Pyridine-Thiazole hybrid (4) | Growth inhibition >50% | mdpi.com |

| LOX IMVI (Melanoma) | Pyridine-Thiazole hybrid (4) | Growth inhibition >50% | mdpi.com |

Significance in Agrochemical Science

In addition to its role in pharmaceuticals, 4,6-Difluoro-2-(methylthio)pyrimidine and related structures are valuable intermediates in the synthesis of modern agrochemicals, particularly herbicides.

Intermediate in Herbicide Synthesis

The synthesis of effective and selective herbicides often relies on heterocyclic chemistry. Pyrimidine derivatives are used to construct the core of several classes of herbicides. For example, compounds like 4,6-dimethoxy-2-methylsulfonylpyrimidine are important intermediates in the synthesis of pesticides and plant growth regulators. researchgate.net

One major class of herbicides derived from pyrimidine intermediates are the acetohydroxyacid synthase (AHAS) inhibitors, also known as acetolactate synthase (ALS) inhibitors. nih.gov These herbicides disrupt the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and death. The triazolopyrimidine-2-sulfonamide family of herbicides, which includes commercial products, is synthesized using pyrimidine precursors. nih.gov Another class of herbicides, the aryloxyphenoxypropionates (APPs), which target acetyl-CoA carboxylase (ACCase) in grasses, has been successfully modified to include pyrimidinyloxy moieties, demonstrating the versatility of pyrimidine intermediates in creating new herbicidal agents. researchgate.net

Development of Fungicidal Compounds

The pyrimidine scaffold is a well-established pharmacophore in the development of fungicidal agents, and 4,6-Difluoro-2-(methylthio)pyrimidine serves as a key precursor for the synthesis of potent antifungal compounds. The presence of the difluoro substituents at the 4 and 6 positions enhances the electrophilicity of these sites, making them susceptible to nucleophilic substitution. This reactivity is harnessed to introduce various pharmacologically active moieties, leading to the discovery of novel fungicides with improved efficacy and broader spectrum of activity.

Research in this area has demonstrated that derivatives of 4,6-Difluoro-2-(methylthio)pyrimidine exhibit significant fungicidal properties against a range of plant pathogens. For instance, the substitution of the fluorine atoms with different amines or alkoxy groups has led to the generation of libraries of compounds, which have been screened for their antifungal activity.

Table 1: Examples of Fungicidal Pyrimidine Derivatives

| Compound Name | Target Pathogen | Reference |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | nih.gov |

| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives | Botrytis cinerea | mdpi.com |

These studies underscore the importance of the 4,6-disubstituted pyrimidine core, derivable from 4,6-Difluoro-2-(methylthio)pyrimidine, in the design of new and effective fungicides.

Advancements in Crop Protection Chemistry

Beyond its direct application in the synthesis of fungicides, 4,6-Difluoro-2-(methylthio)pyrimidine and its derivatives have contributed to broader advancements in crop protection chemistry. The pyrimidine core is a prevalent feature in a variety of agrochemicals, including herbicides and insecticides. The versatility of 4,6-Difluoro-2-(methylthio)pyrimidine as a starting material allows for the development of new crop protection agents with diverse modes of action.

The strategic modification of the pyrimidine ring, facilitated by the reactivity of the fluoro and methylthio groups, enables the fine-tuning of the biological activity and selectivity of the resulting compounds. This is crucial for developing crop protection solutions that are effective against target pests while minimizing harm to non-target organisms and the environment. The development of novel pyrimidine-based agrochemicals is an ongoing area of research, with 4,6-Difluoro-2-(methylthio)pyrimidine and its analogues playing a significant role as versatile intermediates. nih.gov

Versatile Building Block in Complex Organic Synthesis

The utility of 4,6-Difluoro-2-(methylthio)pyrimidine extends beyond agrochemical research into the realm of complex organic synthesis, where it serves as a highly adaptable building block for the construction of a wide array of molecular structures.

Enabling Access to Multifunctional Pyrimidine Scaffolds

The selective replacement of the fluorine atoms at the C4 and C6 positions of 4,6-Difluoro-2-(methylthio)pyrimidine with various nucleophiles allows for the straightforward synthesis of a diverse range of multifunctional pyrimidine scaffolds. For example, the reaction with sodium ethoxide in ethanol selectively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a valuable multifunctionalized pyrimidine scaffold in its own right. mdpi.comresearchgate.net This selective reactivity, which can be controlled by reaction conditions, provides access to disubstituted pyrimidines with distinct functionalities at the 4 and 6 positions.

Furthermore, the methylthio group at the C2 position can also be manipulated, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in further substitution reactions. This sequential and selective functionalization of the pyrimidine ring makes 4,6-Difluoro-2-(methylthio)pyrimidine a powerful tool for generating libraries of polysubstituted pyrimidines, which are key intermediates in drug discovery and materials science.

Construction of Novel Heterocyclic and Polycyclic Architectures

The inherent reactivity of the functional groups on the 4,6-Difluoro-2-(methylthio)pyrimidine ring system makes it an excellent starting material for the construction of more complex fused heterocyclic and polycyclic architectures. The introduction of appropriate functional groups at the 4 and 6 positions can set the stage for subsequent intramolecular cyclization reactions, leading to the formation of novel ring systems.

For instance, the synthesis of fused pyrimidines, such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b] nih.govnih.govthiazines, often involves the use of appropriately substituted pyrimidine precursors. mdpi.com While direct examples starting from 4,6-Difluoro-2-(methylthio)pyrimidine are not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest its potential in this area. By introducing nucleophilic and electrophilic centers at the 4 and 6 positions, intramolecular condensation reactions can be designed to construct a variety of fused heterocyclic systems. This approach opens up avenues for the synthesis of novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Difluoro-2-(methylthio)pyrimidine and its derivatives?

- Methodological Answer : A widely used route involves functionalizing pyrimidine precursors via nucleophilic substitution. For example:

- Step 1 : Start with 4,6-dichloro-2-(methylthio)pyrimidine. Replace chlorides with fluorides using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Step 2 : Optimize fluorination by controlling reaction time (12–24 hrs) and temperature (80–120°C) to minimize side reactions.

- Alternative : Use thiophilic reagents (e.g., mCPBA) to oxidize the methylthio group to a sulfone, enabling displacement with nucleophiles like cyanide .

Q. Which analytical techniques are critical for characterizing 4,6-Difluoro-2-(methylthio)pyrimidine?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry and substitution patterns. For example, fluorine atoms deshield adjacent protons, causing distinct splitting .

- IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1200 cm) and sulfone/sulfide vibrations .

- Mass Spectrometry : APCI+ or ESI-MS validates molecular weight and fragmentation pathways .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .

Q. What are the key storage and handling protocols for 4,6-Difluoro-2-(methylthio)pyrimidine?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (Ar/N) at 2–8°C to prevent hydrolysis or oxidation of the methylthio group .

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which can degrade fluorinated pyrimidines .

Advanced Research Questions

Q. How can conflicting yield data in multi-step syntheses of derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., 67% vs. 92% yields) often arise from:

- Step-Specific Variability : Optimize intermediates (e.g., 4,6-bis(benzyloxy) precursors) by adjusting stoichiometry (e.g., NaH vs. KCO) .

- Purification : Use dry flash chromatography (silica gel, gradient elution) instead of recrystallization for polar intermediates .

- Side Reactions : Monitor by TLC and quench reactive intermediates (e.g., sulfones) promptly to avoid over-oxidation .

Q. What strategies improve regioselective substitution of fluorine atoms in 4,6-Difluoro-2-(methylthio)pyrimidine?

- Methodological Answer :

- Electronic Effects : Fluorine at C4/C6 is more electron-withdrawing, making C2 (methylthio) susceptible to oxidation. Use directing groups (e.g., sulfones) to bias substitution at specific positions .

- Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetically controlled substitution at C4 over C6 .

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively replaces fluorine at C6 while retaining C4-F .

Q. How does the methylthio group influence reactivity in nucleophilic substitution?

- Methodological Answer :

- Leaving Group Potential : Oxidize methylthio (-SMe) to methylsulfonyl (-SOMe) using mCPBA, enhancing its leaving ability for cyanide or amine substitution .

- Steric Effects : Bulky substituents at C2 reduce accessibility, requiring polar solvents (MeCN) or crown ethers (18-crown-6) to activate nucleophiles .

Q. What are the challenges in achieving high-purity 4,6-Difluoro-2-(methylthio)pyrimidine?

- Methodological Answer :

- Byproduct Formation : Remove chlorinated impurities (from incomplete fluorination) via column chromatography (hexane/EtOAc gradients) .

- Moisture Sensitivity : Use anhydrous NaSO for drying extracts and degas solvents to prevent hydrolysis .

- Scale-Up : Pilot trials in batch reactors (vs. continuous flow) improve reproducibility for gram-scale synthesis .

Data Contradiction Analysis

Q. Why do reported yields for trichloropyrimidine derivatives vary significantly (30% vs. 95%)?

- Methodological Answer :

- Reaction Pathway : High-yield steps (e.g., chlorination with NCS) may proceed efficiently (95%), but deprotection (e.g., debenzylation) often reduces overall yield (30%) .

- Intermediate Stability : Labile intermediates (e.g., 4,6-bis(benzyloxy) derivatives) may decompose during prolonged storage, necessitating in situ use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.